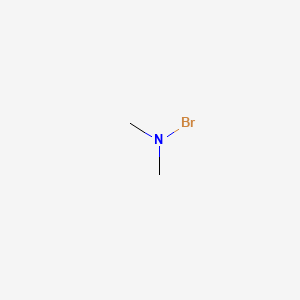
Methanamine, N-bromo-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-bromo-N-methyl-, also known as N-bromo-N-methylmethanamine, is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to the nitrogen atom of the methanamine structure. It is a versatile compound with various applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanamine, N-bromo-N-methyl-, can be synthesized through the bromination of N-methylmethanamine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of Methanamine, N-bromo-N-methyl-, can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanamine, N-bromo-N-methyl-, undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form N-methylformamide or other oxidation products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-methylmethanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include N-methylhydroxylamine, N-methylalkylamines, and other substituted amines.
Oxidation Reactions: Products include N-methylformamide and other oxidized derivatives.
Reduction Reactions: The primary product is N-methylmethanamine.
Applications De Recherche Scientifique
Methanamine, N-bromo-N-methyl-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various amines and amides.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving amine oxidases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: Methanamine, N-bromo-N-methyl-, is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methanamine, N-bromo-N-methyl-, involves the interaction of the bromine atom with nucleophilic sites in target molecules. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is exploited in various synthetic transformations and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylmethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.
N-bromoethylamine: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.
N-bromopropylamine: Contains a propyl group, which affects its physical and chemical properties compared to Methanamine, N-bromo-N-methyl-.
Uniqueness
Methanamine, N-bromo-N-methyl-, is unique due to the presence of both a bromine atom and a methyl group attached to the nitrogen atom. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
10218-90-3 |
|---|---|
Formule moléculaire |
C2H6BrN |
Poids moléculaire |
123.98 g/mol |
Nom IUPAC |
N-bromo-N-methylmethanamine |
InChI |
InChI=1S/C2H6BrN/c1-4(2)3/h1-2H3 |
Clé InChI |
WISBTQFQQVVPFL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


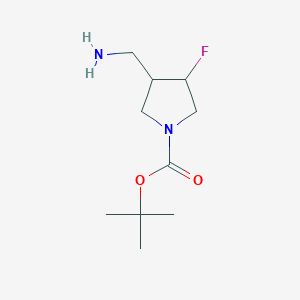
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![3-[3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]propanoic acid](/img/structure/B15147554.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)

![5-(3-chlorophenyl)-N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15147579.png)
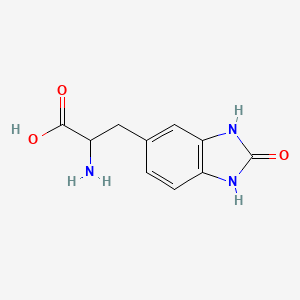
![N-[(E)-(4-ethylphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15147588.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)

![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
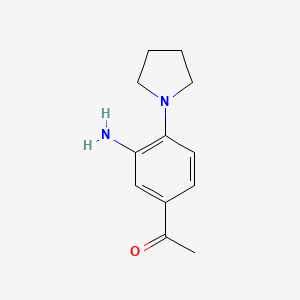
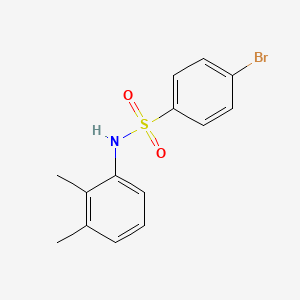
![Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15147630.png)
